molecular formula C15H19NO2 B1339472 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 186376-30-7

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1339472
CAS No.: 186376-30-7
M. Wt: 245.32 g/mol
InChI Key: YUKFHBYDDJRSIY-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Safety and Hazards

The safety and hazards associated with “Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” are not clearly mentioned in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by dirhodium(II) complexes . This reaction can be carried out under low catalyst loadings, making it efficient and cost-effective. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Properties

IUPAC Name

ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKFHBYDDJRSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 3-benzyl-2,4-dioxo-3-aza bicyclo[3.1.0]hexane-6-carboxylate (SYNLETT, 1996, 1097; 5.0 grams, 18.3 mmol) in tetrahydrofuran (74 mL) cooled at 0° C., BH3-DMS (2N solution in tetrahydrofuran 36 mL, 73.2 mmol) was added over a period of 30 minutes. The reaction temperature was gradually raised to reflux for 6 hours. After cooling the reaction mixture to 0° C., it was quenched by adding aqueous ammonium chloride solution and was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulphate and the solvent was removed under reduced pressure. The crude product was purified by silica gel column chromatography to obtain ethyl 3-benzyl-3-aza bicyclo[3.1.0]hexane-6-carboxylate (2.8 grams)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
[Compound]
Name
BH3-DMS
Quantity
36 mL
Type
reactant
Reaction Step Two

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